4'-Hydroxyacetophenone Oxime
Overview
Description
4’-Hydroxyacetophenone Oxime is an impurity of Acetaminophen (Paracetamol). Acetaminophen is a potent cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2) inhibitor, and is used as an antipyretic and analgesic agent .
Synthesis Analysis
The synthesis of 4’-Hydroxyacetophenone Oxime involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of potassium hydroxide . The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. The Beckmann rearrangement is also employed to convert oximes to amides .
Molecular Structure Analysis
The molecular weight of 4’-Hydroxyacetophenone Oxime is 151.16 g/mol. Its chemical formula is C8H9NO2 . The structure of 4’-Hydroxyacetophenone Oxime can be viewed using Java or Javascript .
Chemical Reactions Analysis
The Beckmann rearrangement is a reaction employed to convert oximes to amides . The reaction converts oximes into their corresponding amides, allowing the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C-N bond .
Physical And Chemical Properties Analysis
The physical properties of 4’-Hydroxyacetophenone Oxime include a boiling point of 318.1±25.0 C at 760 mmHg and a melting point of 142-144 C . It has a density of 1.27 g/cm3 at 20 °C .
Scientific Research Applications
Application 1: Catalyst for Mizoroki–Heck Reaction
- Summary of the Application : 4’-Hydroxyacetophenone Oxime is used in the preparation of a bis (oxime palladacycle) adduct, which is then anchored on magnetic mesoporous silica (Fe 3 O 4 @SBA-15). This compound acts as an efficient and retrievable catalyst for the Mizoroki–Heck reaction .
- Methods of Application : The catalyst is prepared by treating magnetic mesoporous silica with (3-aminopropyl) triethoxysilane (APTES), cyanuric chloride (CC), and 4-hydroxyacetophenone oxime-derived palladacycle . The Mizoroki–Heck reaction is performed under specific conditions, including the use of N-methylpyrrolidone (NMP) solvent, 0.5 mol% of the Pd-catalyst, the NaOAc base, and a reaction temperature of 120 °C .
- Results or Outcomes : The catalyst showed a wide substrate scope, including aryl halides (I, Br, Cl) and olefins, in the Mizoroki–Heck reaction, using low catalyst loadings viz., Pd 0.09 mol% . The bis (oxime palladacycle) enjoys easy magnetic separation, stability, and recyclability over five runs .
Application 2: Beckmann Rearrangement
- Summary of the Application : The Beckmann rearrangement is a reaction that converts oximes into their corresponding amides . 4’-Hydroxyacetophenone Oxime can be used as a starting material in this reaction.
- Methods of Application : Traditional methods for the rearrangement involve harsh reaction conditions, such as a strongly acidic medium and high temperatures . These conditions can lead to undesired side products and are unsuitable for sensitive substrates .
- Results or Outcomes : The Beckmann rearrangement allows the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C–N bond . Depending on the starting material, it could also produce nitriles from aldehydes .
Application 3: Preparation of N-acetyl-para-aminophenol (APAP)
- Summary of the Application : 4’-Hydroxyacetophenone Oxime is used to prepare N-acetyl-para-aminophenol (APAP), a commercially significant and important analgesic . A process for the preparation of APAP utilizing the Beckmann rearrangement of the 4’-Hydroxyacetophenone Oxime is disclosed .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the Beckmann rearrangement of 4’-Hydroxyacetophenone Oxime .
- Results or Outcomes : The outcome of this process is the production of APAP, a widely used analgesic .
Application 4: Impurity of Acetaminophen
- Summary of the Application : 4’-Hydroxyacetophenone Oxime is an impurity of Acetaminophen (Paracetamol) . Acetaminophen is a potent cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2) inhibitor, and used antipyretic and analgesic agent .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 4’-Hydroxyacetophenone Oxime as an impurity in the production of Acetaminophen .
- Results or Outcomes : The outcome of this process is the production of Acetaminophen, a widely used antipyretic and analgesic agent .
Application 5: Beckmann Rearrangement over Porous Solids
- Summary of the Application : The Beckmann rearrangement of acetophenone oxime over porous solids has been investigated . This reaction is common in organic chemistry and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) .
- Methods of Application : The reaction is catalyzed by silica-rich MFI-type zeolite, consisting of a three-dimensional network of 10-membered ring channels (average pore diameter 5.5 Å) . The reaction starts at 473 K in the presence of water, still being very selective up to 573 K, and the amide is partially hydrolyzed only above this temperature .
- Results or Outcomes : The research efforts of the last fifteen years have led to the commercialization of a cleaner process by using silica-rich MFI-type zeolite . Sumitomo Chemical Co. has constructed a production plant which has been working in Japan since 2003 .
Application 6: Synthesis of Paracetamol
- Summary of the Application : Another potential industrial application of the Beckmann rearrangement reaction is the synthesis of paracetamol (N-acetyl-p-aminophenol) .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the Beckmann rearrangement of 4’-Hydroxyacetophenone Oxime .
- Results or Outcomes : The outcome of this process is the production of paracetamol, a widely used analgesic .
Safety And Hazards
Future Directions
The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry, and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) .
properties
IUPAC Name |
4-(N-hydroxy-C-methylcarbonimidoyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZSQTRWIYKUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxyacetophenone Oxime | |
CAS RN |
34523-34-7 | |
Record name | 4′-Hydroxyacetophenone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34523-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4-hydroxyphenyl)-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4'-Hydroxyacetophenone Oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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